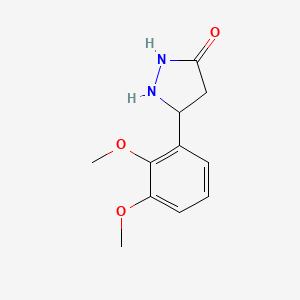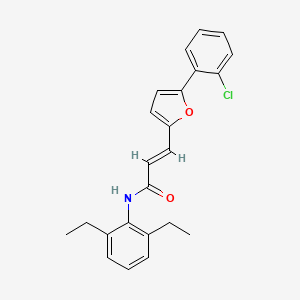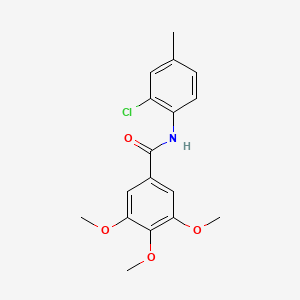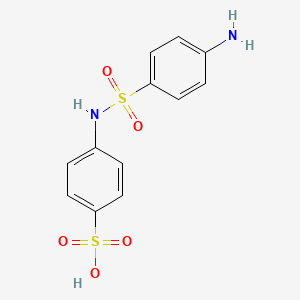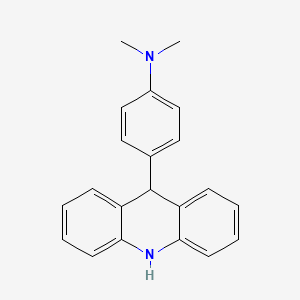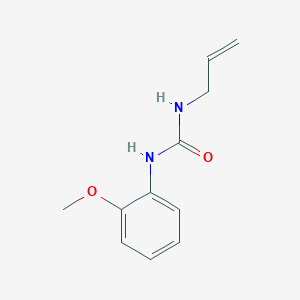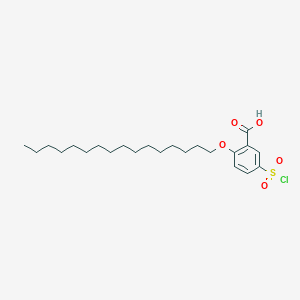
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid is an organic compound belonging to the family of benzoic acids It is characterized by the presence of a chlorosulfonyl group and a hexadecyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid typically involves the chlorosulfonation of 2-(hexadecyloxy)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, such as amino groups in proteins or other biomolecules. This reactivity makes the compound useful as a biochemical probe or in the design of drugs that target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.
2-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.
5-(Chlorosulfonyl)-2-(methoxy)benzoic acid: Similar structure but has a methoxy group instead of a hexadecyloxy group.
Propriétés
Numéro CAS |
5355-07-7 |
|---|---|
Formule moléculaire |
C23H37ClO5S |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
5-chlorosulfonyl-2-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
Clé InChI |
SAXDIJQWPPGCRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)
![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)


